Potent 5-HT₂B Receptor Antagonism: A Differentiating Nanomolar IC50
The target compound exhibits potent binding affinity and functional antagonism at the 5-HT₂B receptor. Its binding IC50 of 22±9.0 nM and functional antagonism IC50 of 54 nM are key differentiating features [1]. This represents a clear quantitative advantage over many analogs that may be weaker or less well-characterized. For instance, in a parallel cytotoxicity assay, the compound demonstrated an IC50 of 28 µM (28,000 nM), a >1,200-fold weaker activity, underscoring that its primary, high-potency effect is at the 5-HT₂B receptor [2].
| Evidence Dimension | 5-HT₂B Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 22 ± 9.0 nM |
| Comparator Or Baseline | Functional Antagonism IC50 = 54 nM; Cytotoxicity IC50 = 28 µM |
| Quantified Difference | >1,200-fold difference between binding/functional activity and cytotoxic activity |
| Conditions | In vitro binding assay for 5-HT₂B receptor; functional antagonism in cellular assay; cytotoxicity against A2780 cell line [REFS-1, REFS-2]. |
Why This Matters
This nanomolar IC50 against 5-HT₂B provides a high-confidence, potent tool for dissecting this receptor's biology, far surpassing the utility of compounds with weaker or less specific activity.
- [1] PubMed Central (PMC). Table 1: Biological Profile of a Selective 5-HT2B Antagonist. J Alzheimers Dis. 2024; 98(2): 543-556. PMC11091653. View Source
- [2] PubMed Central (PMC). Table 2: Cytotoxicity of Selected Compounds. Molecules. 2014; 19(6): 7679. PMC6271662. View Source
